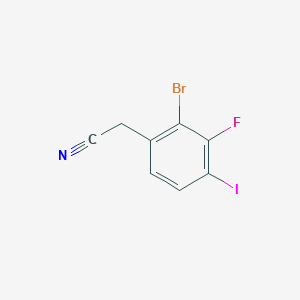![molecular formula C8H5BrCl2 B12863218 2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
2-[(E)-2-bromovinyl]-1,3-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethenyl)-1,3-dichlorobenzene is an organic compound with the molecular formula C8H5BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethenyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by a vinylation reaction. One common method is the electrophilic aromatic substitution reaction where 1,3-dichlorobenzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dichlorobenzene. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the bromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves stringent control of temperature, pressure, and the use of high-purity reagents to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethenyl)-1,3-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-(2-Bromoethenyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(2-Bromoethenyl)-1,3-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethanol: Another brominated compound with different functional groups and reactivity.
2-Bromoethylammonium bromide: A brominated amine with distinct chemical properties.
Uniqueness
2-(2-Bromoethenyl)-1,3-dichlorobenzene is unique due to the presence of both bromoethenyl and dichlorobenzene moieties, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H5BrCl2 |
|---|---|
Poids moléculaire |
251.93 g/mol |
Nom IUPAC |
2-[(E)-2-bromoethenyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C8H5BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-5H/b5-4+ |
Clé InChI |
WEIUNGVFKIXYTI-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=C/Br)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


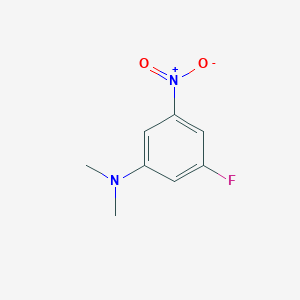
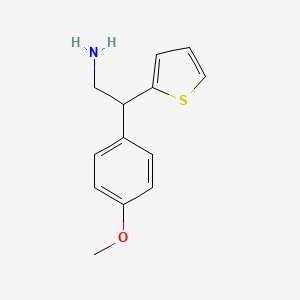
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
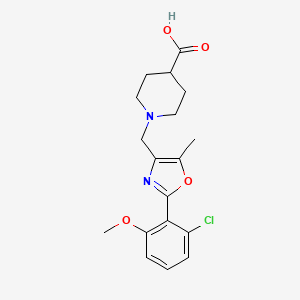
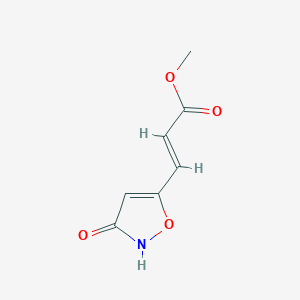
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
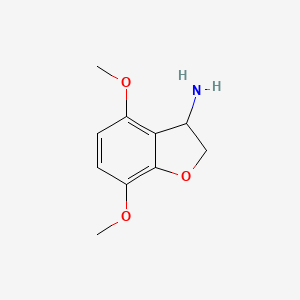
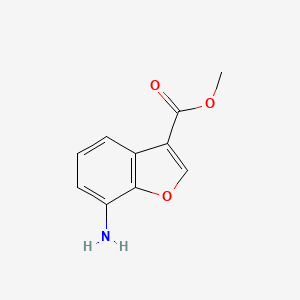
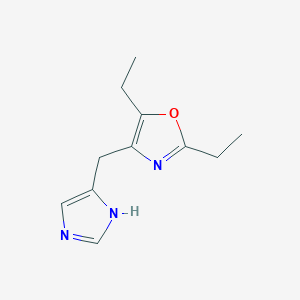
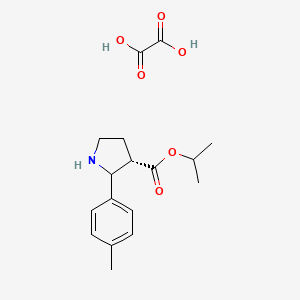
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

